molecular formula C15H17N3O2 B3839978 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B3839978
M. Wt: 271.31 g/mol
InChI Key: HVBIRESIACQNFY-UHFFFAOYSA-N
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Description

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine is an organic compound that features a piperidine ring substituted with a pyrazole ring, which in turn is substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the benzodioxole moiety: The benzodioxole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable benzodioxole derivative.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring, which can be achieved using a variety of cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine is unique due to the presence of the pyrazole ring, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-14-15(20-9-19-14)7-11(1)13-8-12(17-18-13)10-3-5-16-6-4-10/h1-2,7-8,10,16H,3-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBIRESIACQNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 2
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 3
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 4
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 5
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 6
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine

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